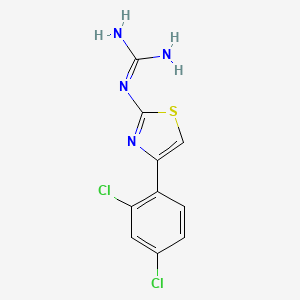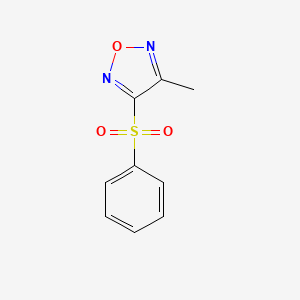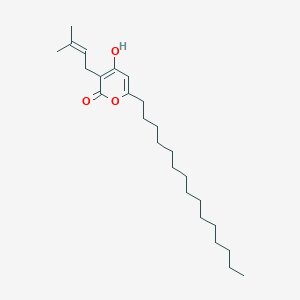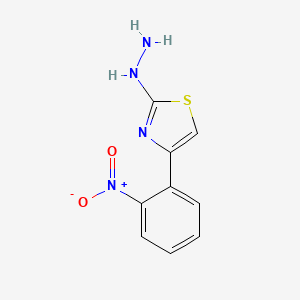
(4-Benzothiazol-2-yl-phenoxy)-acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-(Benzo[d]thiazol-2-yl)phenoxy)acetic acid is a compound that features a benzo[d]thiazole moiety linked to a phenoxyacetic acid group. The benzo[d]thiazole ring is a heterocyclic structure containing both sulfur and nitrogen atoms, which contributes to the compound’s unique chemical properties and potential biological activities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Benzo[d]thiazol-2-yl)phenoxy)acetic acid typically involves the coupling of a benzo[d]thiazole derivative with a phenoxyacetic acid derivative. One common method involves the reaction of 2-amino-4-(4-bromophenyl)thiazole with phenoxyacetic acid in the presence of dry dichloromethane (DCM), lutidine, and 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate (TBTU) as a coupling agent .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions
2-(4-(Benzo[d]thiazol-2-yl)phenoxy)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzo[d]thiazole ring and the phenoxyacetic acid moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized benzo[d]thiazole derivatives, while substitution reactions can introduce various functional groups onto the benzo[d]thiazole ring or the phenoxyacetic acid moiety .
Aplicaciones Científicas De Investigación
2-(4-(Benzo[d]thiazol-2-yl)phenoxy)acetic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and neuroprotective activities.
Industry: Utilized in the development of new materials, dyes, and chemical reaction accelerators
Mecanismo De Acción
The mechanism of action of 2-(4-(Benzo[d]thiazol-2-yl)phenoxy)acetic acid involves its interaction with specific molecular targets and pathways. For example, it may bind to DNA and interact with topoisomerase II, leading to DNA double-strand breaks, cell cycle arrest, and ultimately cell death. This mechanism is similar to that of other benzo[d]thiazole derivatives .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(4-Chlorophenyl)benzo[d]thiazole
- 2-(4-Isopropylphenyl)benzo[d]thiazole
- 2-(4-Methoxyphenyl)benzo[d]thiazole
- 4-(Benzo[d]thiazol-2-yl)-N,N-dimethylaniline
Uniqueness
2-(4-(Benzo[d]thiazol-2-yl)phenoxy)acetic acid is unique due to its specific combination of the benzo[d]thiazole ring and the phenoxyacetic acid moiety. This structure imparts distinct chemical properties and potential biological activities that differentiate it from other similar compounds .
Propiedades
Fórmula molecular |
C15H11NO3S |
|---|---|
Peso molecular |
285.3 g/mol |
Nombre IUPAC |
2-[4-(1,3-benzothiazol-2-yl)phenoxy]acetic acid |
InChI |
InChI=1S/C15H11NO3S/c17-14(18)9-19-11-7-5-10(6-8-11)15-16-12-3-1-2-4-13(12)20-15/h1-8H,9H2,(H,17,18) |
Clave InChI |
BKWJDJLHHJZKKI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)N=C(S2)C3=CC=C(C=C3)OCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


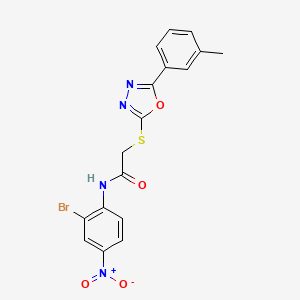
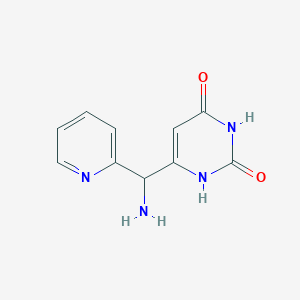
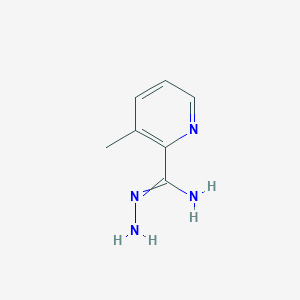
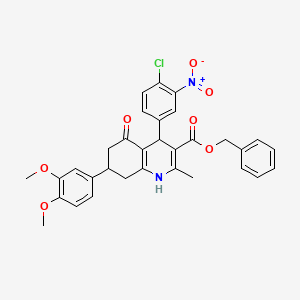
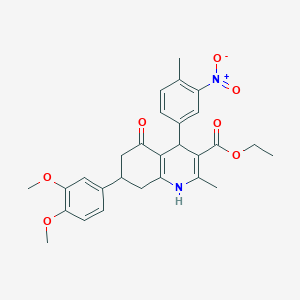
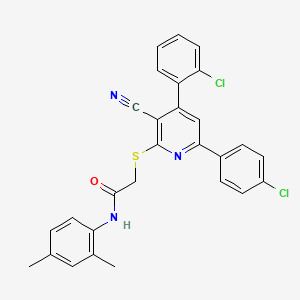
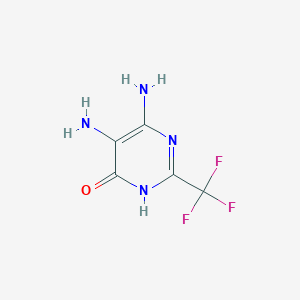
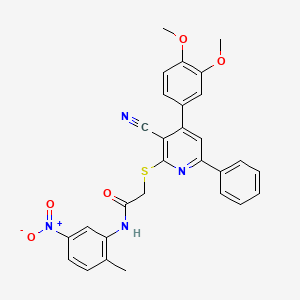
![2-((3bR,4aS)-3-(Difluoromethyl)-5,5-difluoro-3b,4,4a,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-c]pyrazol-1-yl)acetic acid](/img/structure/B11769520.png)
![6-((4-Methoxyphenyl)tellanyl)hexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B11769522.png)
